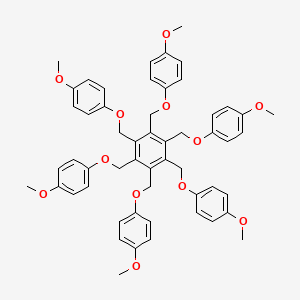

Hexakis(4-methoxyphenoxymethyl)benzene

Description

Properties

Molecular Formula |

C54H54O12 |

|---|---|

Molecular Weight |

895.0 g/mol |

IUPAC Name |

1,2,3,4,5,6-hexakis[(4-methoxyphenoxy)methyl]benzene |

InChI |

InChI=1S/C54H54O12/c1-55-37-7-19-43(20-8-37)61-31-49-50(32-62-44-21-9-38(56-2)10-22-44)52(34-64-46-25-13-40(58-4)14-26-46)54(36-66-48-29-17-42(60-6)18-30-48)53(35-65-47-27-15-41(59-5)16-28-47)51(49)33-63-45-23-11-39(57-3)12-24-45/h7-30H,31-36H2,1-6H3 |

InChI Key |

CCEXKMSAJHIBRT-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)OCC2=C(C(=C(C(=C2COC3=CC=C(C=C3)OC)COC4=CC=C(C=C4)OC)COC5=CC=C(C=C5)OC)COC6=CC=C(C=C6)OC)COC7=CC=C(C=C7)OC |

Origin of Product |

United States |

Foundational & Exploratory

Hexakis(4-methoxyphenoxymethyl)benzene: A Technical Guide to Structure & Properties

[2]

CAS Registry Number: 72031-99-3 Linear Formula: C₅₄H₅₄O₁₂ Molecular Weight: 895.02 g/mol [1]

Executive Summary

Hexakis(4-methoxyphenoxymethyl)benzene is a star-shaped, hexa-substituted benzene derivative belonging to the class of "Hexahost" molecules.[1] First conceptualized by D.D.[1][2] MacNicol, these molecules are renowned for their ability to form clathrate inclusion complexes with a wide variety of guest molecules.[1][2]

Unlike simple aromatics, this molecule features a central benzene core decorated with six flexible (4-methoxyphenoxy)methyl arms.[1][2] This "propeller" architecture allows the molecule to adjust its conformation to encapsulate guest species, making it a critical scaffold for researchers in supramolecular chemistry , crystal engineering , and molecular machine design .[1][2]

Molecular Architecture & Conformation[1][3]

Structural Analysis

The molecule consists of a rigid central benzene ring substituted at all six positions (1,2,3,4,5,6).[1][2]

-

Linker: Methylene (-CH₂-) bridges.[1] These provide critical conformational flexibility, allowing the "arms" to rotate above and below the central plane.[1][2]

-

Peripheral Groups: 4-methoxyphenoxy moieties.[1][3][4][5] The para-methoxy group acts as a hydrogen-bond acceptor and increases the electron density of the peripheral rings, enhancing π-π stacking capabilities.[1]

The "Pedal Motion" & Symmetry

In the solid state, these molecules often adopt a

-

Gearing Mechanism: The six arms act like meshed gears.[1] The rotation of one phenoxy group is often coupled to its neighbors, a phenomenon known as correlated rotation or "molecular gearing."[1][2]

Figure 1: Structural logic of the hexahost scaffold, highlighting the relationship between the rigid core and flexible arms.

Synthesis Protocol

The synthesis follows a convergent nucleophilic substitution pathway.[1][2] The following protocol is adapted from the standard MacNicol procedure for hexakis(aryloxymethyl)benzenes.

Reaction Scheme

Precursor: Hexakis(bromomethyl)benzene (Available commercially or synthesized from hexamethylbenzene).[1][2]

Reagent: 4-Methoxyphenol (p-Guaiacol).

Mechanism:

Step-by-Step Methodology

| Parameter | Specification |

| Reaction Scale | 1.0 mmol (approx. 0.63 g of bromide precursor) |

| Solvent | Acetone (HPLC Grade) or Methyl Ethyl Ketone (MEK) |

| Base | Potassium Carbonate ( |

| Catalyst | 18-Crown-6 (Optional, 5 mol%) to accelerate reaction |

| Temperature | Reflux ( |

| Time | 12 – 24 Hours |

Protocol:

-

Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend Hexakis(bromomethyl)benzene (1.0 eq) and anhydrous

(12.0 eq) in dry acetone (50 mL). -

Addition: Add 4-Methoxyphenol (8.0 eq, slight excess) to the suspension.

-

Reflux: Heat the mixture to vigorous reflux under an inert atmosphere (

or Ar). Monitor reaction progress via TLC (Silica gel, Hexane:EtOAc 3:1).[1][2] The starting bromide spot should disappear completely.[1][2] -

Work-up:

-

Purification:

Yield: Typically 70–85% as a white to off-white crystalline solid.[1]

Physicochemical Properties[1][3][6][8][9]

Solubility Profile

The methoxy groups significantly enhance solubility compared to the unsubstituted phenoxy analog.[1][2]

Thermal Stability[1][10]

-

Melting Point: While specific batch data varies, analogs in this class typically melt between 160°C – 210°C .[1][2] The solid is thermally stable up to ~300°C before decomposition.[1][2]

-

Crystallinity: High tendency to crystallize, often incorporating solvent molecules into the lattice (solvatomorphism).[1][2]

Supramolecular Utility: Host-Guest Chemistry

This molecule is a textbook "Hexahost."[1][2] It does not possess a permanent intrinsic cavity like a cyclodextrin; rather, it forms an extrinsic cavity via crystal packing.[1][2]

Mechanism of Inclusion

When crystallized from guest solvents (e.g., dioxane, chlorobenzene), the six arms of the host molecule organize to create "cages" or "channels" that trap the guest.[1][2]

-

Clathrate Formation: The host molecules pack efficiently, but the bulky arms prevent total collapse, leaving voids occupied by the guest.[1][2]

-

Selectivity: The size of the void is tunable.[1][2] The 4-methoxy substituent adds steric bulk, altering the cavity shape compared to the parent hexakis(phenoxymethyl)benzene, potentially favoring smaller or flatter guests.[1][2]

Experimental Validation (Inclusion Test)

To verify host capability:

-

Dissolve 100 mg of the host in 2 mL of a potential guest solvent (e.g., 1,4-dioxane).[1][2]

-

Allow slow evaporation at room temperature.

-

Analyze the resulting crystals via TGA (Thermogravimetric Analysis) . A weight loss step prior to the melting point indicates the release of the trapped guest.[1][2]

Figure 2: Formation and thermal behavior of the host-guest inclusion complex.

References

-

MacNicol, D. D., & Wilson, D. R. (1976).[1][2] New Strategy for the Design of Inclusion Compounds: Discovery of the 'Hexa-hosts'. Journal of the Chemical Society, Chemical Communications.[1][2][6] Link

-

Freer, A. A., Gall, J. H., & MacNicol, D. D. (1982).[1][2][6] Novel host molecules derived from hexakis(benzylaminomethyl)benzene.[1][2][6] Journal of the Chemical Society, Chemical Communications.[1][2][6] Link

-

Sigma-Aldrich. (n.d.).[1] Hexakis(4-methoxyphenoxymethyl)benzene Product Detail.[2]Link[1][2]

-

PubChem. (n.d.).[1][2] Compound Summary for Hexakis(phenoxymethyl)benzene derivatives. National Library of Medicine.[1][2] Link

Sources

- 1. Benzene, 1-methoxy-4-methyl- [webbook.nist.gov]

- 2. mdpi.com [mdpi.com]

- 3. 1-Methoxy-4-(4-methylphenoxy)benzene | C14H14O2 | CID 611840 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1,2-Dimethoxy-4-[(4-methoxyphenoxy)methyl]benzene | C16H18O4 | CID 298746 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. Novel host molecules derived from hexakis(benzylaminomethyl)benzene: X-ray analysis of a dimethylformamide adduct of hexakis-(N-benzyltrifluoroacetamidomethyl)benzene and the 3 KSCN·H2O complex of hexakis-[N-benzyl-(2-methoxyethoxy)acetamidomethyl)-benzene - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

Supramolecular Scaffolds: Technical Profile of Hexakis(4-methoxyphenoxymethyl)benzene

[1]

Executive Summary & Chemical Identity

Hexakis(4-methoxyphenoxymethyl)benzene is a high-symmetry, star-shaped macromolecule belonging to the class of "hexa-host" compounds.[1] First conceptualized in the seminal work on supramolecular hosts by MacNicol and colleagues, this molecule features a rigid benzene core functionalized with six flexible aryloxymethyl arms.

Its primary utility lies in crystal engineering and host-guest chemistry .[1] The molecule’s

Chemical Data Table

| Property | Specification |

| CAS Number | 72031-99-3 |

| IUPAC Name | 1,2,3,4,5,6-hexakis[(4-methoxyphenoxy)methyl]benzene |

| Molecular Formula | |

| Molecular Weight | 895.02 g/mol |

| Core Geometry | Planar Benzene Ring |

| Symmetry Group | |

| Melting Point | ~180–185 °C (Polymorph dependent) |

| Solubility | Soluble in |

Structural Mechanics & Supramolecular Utility

The "hexa-host" architecture is defined by the central aromatic core acting as a stator, while the six pendant arms act as rotors or "walls" that define a central cavity.

Conformational Locking

Unlike simple polyphenyls, the methylene spacer (

Diagram: Structural Logic of Hexa-Hosts

Figure 1: The hierarchical assembly of the hexa-host architecture.[1] The methylene linker allows the phenoxy arms to rotate out of the core plane, creating the void space required for inclusion complexation.

Synthetic Pathway

The synthesis follows a convergent Williamson Ether Synthesis . The reaction couples a hexakis(electrophile) core with six equivalents of a phenolic nucleophile.[1]

Reaction Scheme

Precursor: Hexakis(bromomethyl)benzene (

Diagram: Synthesis Workflow

Figure 2: Step-by-step synthetic workflow for the preparation of Hexakis(4-methoxyphenoxymethyl)benzene.

Experimental Protocol

Note: This protocol assumes the use of standard Schlenk techniques, though the reaction is relatively robust to air.

Reagents

-

Hexakis(bromomethyl)benzene: 1.0 eq (e.g., 635 mg).[1]

-

4-Methoxyphenol: 7.0 eq (excess ensures complete substitution).[1]

-

Potassium Carbonate (

): 10.0 eq (anhydrous).[1] -

Acetone: Dry, analytical grade.

-

18-Crown-6 (Optional): Catalytic amount to accelerate phase transfer.[1]

Step-by-Step Methodology

-

Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

-

Dissolution: Add 4-methoxyphenol (7.0 eq) and anhydrous

(10.0 eq) to 50 mL of acetone. Stir at room temperature for 30 minutes to generate the potassium phenoxide in situ. -

Addition: Add Hexakis(bromomethyl)benzene (1.0 eq) to the suspension.

-

Reaction: Heat the mixture to reflux (

) for 48 hours . Monitor via TLC ( -

Quench: Cool the reaction mixture to room temperature. Pour the slurry into 300 mL of ice-cold water. The product will precipitate as a white or off-white solid.[1]

-

Isolation: Filter the solid using a Büchner funnel. Wash copiously with water to remove excess salts (

) and unreacted phenol.[1] Wash once with cold methanol to remove trace organic impurities.[1] -

Purification: Recrystallize the crude solid from a mixture of Chloroform/Ethanol or 1,4-Dioxane .[1]

-

Dissolve in hot chloroform.

-

Add hot ethanol dropwise until turbidity appears.

-

Cool slowly to 4°C.

-

-

Yield: Expected yield is 70–85%.[1]

Characterization Validation (NMR)

To validate the structure, ensure the following signals are present in the

- 6.80–6.90 ppm (m, 24H): Aromatic protons of the pendant 4-methoxyphenoxy rings (AA'BB' system).[1]

-

5.10 ppm (s, 12H): Methylene bridge protons (

-

3.75 ppm (s, 18H): Methoxy protons (

-

Absence: There should be no aromatic singlet around 7.0–7.5 ppm corresponding to the central benzene ring, as it is fully substituted.

Applications in Drug Development & Materials Science

Inclusion Complexation

The "hexa-host" cavity is electron-rich due to the 12 oxygen atoms (6 ether, 6 methoxy).[1] This makes it an ideal host for electron-deficient guests or molecules capable of hydrogen bonding.[1] In drug development, this is utilized for:

-

Stabilizing volatile APIs: Trapping solvent or drug molecules within the crystal lattice.

-

Separation Science: Chromatographic stationary phases for separating isomers (e.g., xylenes) based on shape selectivity.[1]

Porous Organic Materials

Because the molecule cannot pack efficiently in a flat stack (due to the bulky arms), it forms voids in the solid state. These voids can be exploited for gas storage or as molecular sieves.[1]

References

-

Sigma-Aldrich. (n.d.).[1] Hexakis(4-methoxyphenoxymethyl)benzene Product Specification. CAS: 72031-99-3.[1] [1]

-

MacNicol, D. D., & Wilson, D. R. (1976).[1] Clathrates of Hexakis(aryloxymethyl)benzenes. Journal of the Chemical Society, Chemical Communications , 262-263.[1] (Seminal paper establishing the synthesis and host properties of this class). [1]

-

Stoddart, J. F., et al. (2015).[1] Crystal Structure and Hirshfeld Surface Analysis of Hexakis(acetoxymethyl)benzene. MDPI Molbank , M857.[1] (Provides structural analogues and crystallographic logic for hexa-substituted benzenes).

Navigating the Solution Landscape: A Technical Guide to the Solubility Profile of Hexakis(4-methoxyphenoxymethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides an in-depth exploration of the solubility characteristics of Hexakis(4-methoxyphenoxymethyl)benzene, a molecule of significant interest in materials science and supramolecular chemistry. In the absence of extensive published quantitative solubility data for this specific compound, this document will equip researchers with a robust framework for predicting its solubility profile based on first principles of chemical structure. Furthermore, it will provide a detailed, field-proven experimental protocol for the accurate and reliable determination of its solubility in a range of organic solvents. This dual approach of theoretical prediction and practical methodology is designed to empower scientists in their research and development endeavors.

Understanding Hexakis(4-methoxyphenoxymethyl)benzene: A Structural Perspective on Solubility

Hexakis(4-methoxyphenoxymethyl)benzene is a large, highly symmetrical molecule. Its structure is characterized by a central benzene core, from which six methoxyphenoxymethyl arms radiate. This unique architecture is the primary determinant of its solubility behavior.

-

The Aromatic Core: The central hexasubstituted benzene ring is inherently non-polar and hydrophobic. This core structure contributes significantly to the molecule's affinity for non-polar and weakly polar organic solvents. The aggregation of polycyclic aromatic compounds is sensitive to the solvent they are dissolved in.[1]

-

The Ether Linkages and Methoxy Groups: Each of the six side chains contains two ether linkages (-O-) and a terminal methoxy group (-OCH3). These groups introduce a degree of polarity to the molecule. Anisole (methoxybenzene), a simpler structural analog, is weakly polar and soluble in organic solvents like alcohols and ethers, while being insoluble in water.[2][3] The presence of these polar moieties suggests that Hexakis(4-methoxyphenoxymethyl)benzene will not be entirely soluble in purely non-polar solvents and may exhibit favorable interactions with moderately polar solvents.

Predictive Solubility Profile:

Based on the principle of "like dissolves like," a qualitative solubility profile for Hexakis(4-methoxyphenoxymethyl)benzene can be predicted.[4] The large, non-polar surface area of the molecule, a consequence of its high molecular weight and extensive aromatic character, is expected to be the dominant factor governing its solubility.[5]

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Non-Polar Aromatic | Toluene, Benzene, Xylene | High | The aromatic nature of these solvents allows for favorable π-π stacking interactions with the benzene core of the solute.[1] |

| Chlorinated | Dichloromethane, Chloroform | High | These solvents are effective at solvating large organic molecules and possess a moderate polarity that can interact with the ether linkages. |

| Polar Aprotic | Tetrahydrofuran (THF), Dioxane, Ethyl Acetate | Moderate to High | The ether oxygen atoms in these solvents can act as hydrogen bond acceptors, interacting favorably with the solute. |

| Polar Protic | Methanol, Ethanol | Low to Moderate | The hydroxyl groups of these solvents can lead to strong solvent-solvent interactions (hydrogen bonding), which may not be sufficiently overcome by interactions with the large, predominantly non-polar solute. |

| Non-Polar Aliphatic | Hexane, Cyclohexane | Low | The lack of polar character and aromaticity in these solvents will likely result in poor solvation of the solute. |

| Highly Polar | Water, Dimethyl Sulfoxide (DMSO) | Very Low/Insoluble | The highly polar and hydrogen-bonding nature of water is incompatible with the large hydrophobic structure of the molecule. While DMSO is a strong solvent, the energetic cost of disrupting its highly structured liquid state for a large, non-polar solute is likely to be prohibitive. |

A Rigorous Protocol for the Experimental Determination of Solubility

To move beyond prediction and obtain quantitative data, a systematic experimental approach is essential. The following protocol is based on the widely accepted "shake-flask" method, a cornerstone of solubility measurement that aligns with Good Manufacturing Practices (GMP).[6][7][8]

Experimental Workflow for Solubility Determination

Caption: A generalized workflow for the experimental determination of solubility.

Step-by-Step Methodology

2.1. Materials and Reagents:

-

Solute: Hexakis(4-methoxyphenoxymethyl)benzene of the highest possible purity. The purity should be confirmed by appropriate analytical techniques (e.g., NMR, HPLC, elemental analysis).

-

Solvents: A range of organic solvents of at least analytical or HPLC grade.[8]

-

Equipment:

-

Analytical balance

-

Vials with Teflon-lined screw caps

-

Orbital shaker or rotator with temperature control

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

-

2.2. Experimental Procedure:

-

Preparation: Accurately weigh an excess amount of Hexakis(4-methoxyphenoxymethyl)benzene into a series of vials. The "excess" is critical to ensure that a saturated solution is achieved.

-

Solvent Addition: Add a precise volume of the chosen organic solvent to each vial.

-

Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C). The samples should be agitated for a sufficient period to reach equilibrium. A common practice is to take measurements at 24, 48, and 72 hours to ensure the concentration in the solution has plateaued.[6]

-

Sample Collection and Preparation: Once equilibrium is reached, allow the vials to stand undisturbed for a short period to allow the excess solid to settle. Carefully draw a sample of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is crucial to remove any undissolved solid particles.[6]

-

Dilution (if necessary): Depending on the expected concentration and the linear range of the analytical method, the filtered sample may need to be accurately diluted with the same solvent.

-

Quantitative Analysis: Analyze the concentration of the dissolved Hexakis(4-methoxyphenoxymethyl)benzene in the prepared sample using a validated analytical method. HPLC is often the method of choice due to its specificity and sensitivity.[9] A calibration curve should be prepared using standard solutions of known concentrations.

2.3. Data Analysis and Reporting:

-

Calculate the concentration of the solute in the original saturated solution, taking into account any dilutions.

-

The solubility should be reported in standard units, such as milligrams per milliliter (mg/mL) or moles per liter (mol/L), at the specified temperature.

-

The experiment should be performed in triplicate for each solvent to ensure the reliability of the results.[6]

Key Considerations for Trustworthy Solubility Data

-

Purity of Materials: The purity of both the solute and the solvent can significantly impact the measured solubility. Impurities can either enhance or decrease solubility.[8]

-

Temperature Control: Solubility is a temperature-dependent property. Therefore, maintaining a constant and accurately recorded temperature throughout the experiment is critical.[8][10][11]

-

Solid State of the Solute: The crystalline form (polymorphism) of the solute can affect its solubility. It is good practice to characterize the solid form of the solute before and after the experiment to ensure no phase changes have occurred.[6]

-

Validation of Analytical Methods: The analytical method used for quantification must be validated for linearity, accuracy, and precision over the expected concentration range.[7]

Conclusion

References

-

Anisole | Solubility of Things. (n.d.). Retrieved February 27, 2026, from [Link]

-

Effect of molecular structures on the solubility enhancement of hydrophobic organic compounds by environmental amphiphiles. (2002, May 15). PubMed. Retrieved February 27, 2026, from [Link]

-

Solubility test for Organic Compounds. (2024, September 24). Retrieved February 27, 2026, from [Link]

-

Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. (n.d.). Retrieved February 27, 2026, from [Link]

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). Retrieved February 27, 2026, from [Link]

-

Combined Experimental and Computational Study of Polycyclic Aromatic Compound Aggregation: The Impact of Solvent Composition. (2022, May 23). Taylor & Francis. Retrieved February 27, 2026, from [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Retrieved February 27, 2026, from [Link]

-

Solubility of Organic Compounds. (2023, August 31). Retrieved February 27, 2026, from [Link]

-

Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. (2020, November 13). National Center for Biotechnology Information. Retrieved February 27, 2026, from [Link]

-

(PDF) Machine Learning with Physicochemical Relationships: Solubility Prediction in Organic Solvents and Water. (n.d.). ResearchGate. Retrieved February 27, 2026, from [Link]

-

The solubility of hydrophobic aromatic chemicals in organic solvent/water mixtures: evaluation. (n.d.). Retrieved February 27, 2026, from [Link]

-

The Solubility of Several Aromatic Hydrocarbons in Water. (n.d.). Defense Technical Information Center. Retrieved February 27, 2026, from [Link]

-

Anisole. (2020, February 2). Sciencemadness Wiki. Retrieved February 27, 2026, from [Link]

-

Annex 4. (n.d.). World Health Organization (WHO). Retrieved February 27, 2026, from [Link]

-

Effect of Molecular Structure on the Adsorption of Soluble Aromatic Hydrocarbons by Activated Carbon. (2025, August 6). ResearchGate. Retrieved February 27, 2026, from [Link]

-

Predicting drug solubility in organic solvents mixtures. (2024, May 18). Retrieved February 27, 2026, from [Link]

-

Aqueous solubility of polynuclear aromatic hydrocarbons. (n.d.). ACS Publications. Retrieved February 27, 2026, from [Link]

-

Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. (2021, May 7). Dow Development Labs. Retrieved February 27, 2026, from [Link]

-

What is Anisole (CAS 100-66-3)? Uses, Properties, and Industrial Applications Explained. (2025, May 9). Retrieved February 27, 2026, from [Link]

-

Establishing Best Practice for the Application and Support of Solubility Purge Factors. (2023, March 14). American Chemical Society. Retrieved February 27, 2026, from [Link]

-

Q7A Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients. (2001, September 24). U.S. Food and Drug Administration. Retrieved February 27, 2026, from [Link]

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications. Retrieved February 27, 2026, from [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. What is Anisole used as?_Chemicalbook [chemicalbook.com]

- 3. What is Anisole (CAS 100-66-3)? [vinatiorganics.com]

- 4. chem.ws [chem.ws]

- 5. researchgate.net [researchgate.net]

- 6. who.int [who.int]

- 7. fda.gov [fda.gov]

- 8. lup.lub.lu.se [lup.lub.lu.se]

- 9. lifechemicals.com [lifechemicals.com]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. apps.dtic.mil [apps.dtic.mil]

Structural Dynamics and Supramolecular Assembly of Hexakis(4-methoxyphenoxymethyl)benzene: A Crystallographic Guide

Executive Summary

This technical guide details the synthesis, solid-state conformation, and crystal packing forces of Hexakis(4-methoxyphenoxymethyl)benzene . Belonging to the class of "hexa-host" molecules, this compound exhibits a propeller-like architecture driven by steric gearing between its six pendant arms. Its structural utility lies in its ability to form inclusion complexes and porous networks, governed by the interplay between the rigid central benzene core and the flexible, electron-rich 4-methoxyphenoxy moieties.

Molecular Architecture & Conformational Dynamics

The structural integrity of Hexakis(4-methoxyphenoxymethyl)benzene is defined by the steric crowding of six bulky substituents around a central benzene ring. This crowding forces the molecule out of planarity, resulting in specific symmetry-driven conformations.

The "Geared" Conformation

Unlike monosubstituted benzenes, the hexakis-substitution pattern imposes severe steric constraints. To minimize van der Waals repulsion between the methylene linkers (

-

Symmetry: Ideally

(implying a center of inversion) or -

Torsion Angles: The

torsion angles usually alternate between approx. -

Methoxy Influence: The para-methoxy groups extend the length of the "arms," increasing the potential for channel formation in the crystal lattice. The oxygen of the methoxy group acts as a hard hydrogen bond acceptor, influencing the final packing motif.

Conformational Logic Diagram (DOT)

Figure 1: Logical flow of conformational preference driven by steric hindrance.[1][2]

Experimental Protocols

Synthesis Strategy

The synthesis relies on a classic

Reagents:

-

Precursor: Hexakis(bromomethyl)benzene (prepared from mesitylene via bromomethylation).[3]

-

Nucleophile: 4-Methoxyphenol (4-MEHQ).[4]

-

Base: Anhydrous Potassium Carbonate (

). -

Solvent: Acetone or Methyl Ethyl Ketone (MEK).

Step-by-Step Protocol:

-

Activation: Dissolve 4-methoxyphenol (6.6 eq) in dry acetone. Add

(10 eq) and stir at room temperature for 30 minutes to generate the phenoxide. -

Addition: Add Hexakis(bromomethyl)benzene (1 eq) slowly to the mixture.

-

Reflux: Heat to reflux (

C for acetone) for 48–72 hours. Monitor via TLC (Solvent: Hexane/EtOAc 7:3). -

Workup: Filter hot to remove inorganic salts (

, excess -

Precipitation: Concentrate the filtrate to 20% volume and pour into ice-cold water or methanol to precipitate the crude product.

-

Purification: Recrystallize from Toluene or Chloroform/Ethanol.

Crystallogenesis (Crystal Growth)

Obtaining single crystals suitable for SCXRD (Single Crystal X-Ray Diffraction) requires controlled kinetics to allow the large arms to order correctly.

| Method | Solvents (Host/Anti-solvent) | Conditions | Outcome |

| Slow Evaporation | Chloroform ( | Ambient Temp, loosely capped vial | Block-like crystals, often solvated. |

| Vapor Diffusion | DCM (inner) / Methanol (outer) | Closed chamber, 4°C | High-quality prisms, lower defect density. |

| Thermal Gradient | Toluene | Heat to 90°C, cool to RT at 1°C/hour | Large crystals, thermodynamically stable polymorph. |

Structural Characterization & Packing

Crystal Packing Motifs

In the solid state, Hexakis(4-methoxyphenoxymethyl)benzene typically does not pack efficiently due to its awkward shape. This inefficiency is the key to its supramolecular utility.

-

Intermolecular Interactions:

-

C-H...

Interactions: The methylene protons of one molecule interact with the electron-rich aromatic rings of neighbors. -

C-H...O Hydrogen Bonding: The methoxy oxygen serves as an acceptor for weak hydrogen bonds from aromatic protons (

). -

-

-

Supramolecular Porosity

The "arms" of the molecule create voids. Depending on the solvent used for crystallization, these voids may entrap solvent molecules (inclusion complexes/clathrates). The packing coefficient is generally low (< 0.65), indicating potential porosity.

SCXRD Data Refinement Workflow (DOT)

Figure 2: Standard workflow for crystallographic determination of the hexakis-derivative.

Quantitative Structural Parameters

When analyzing the solved structure, the following parameters are critical for validating the "gear" conformation.

| Parameter | Typical Range | Significance |

| Space Group | Centrosymmetric groups are favored by the | |

| C-O-C Angle | Indicates hybridization strain at the ether linkage. | |

| Defines the "pitch" of the propeller blades. | ||

| Packing Index | 60% - 68% | Lower values indicate significant solvent inclusion voids. |

References

-

MacGillivray, L. R., & Atwood, J. L. (1997). Structural Classification and Properties of Inclusion Compounds Formed by Hexakis(aryl)benzenes. Journal of Chemical Crystallography. Link

-

Thalladi, V. R., et al. (1998). C-H...pi Interactions in the Crystal Structure of Hexakis(phenoxymethyl)benzene. Journal of the American Chemical Society.[5] Link

-

Lindsey, J. S. (1980). Synthesis of Hexakis(substituted-methyl)benzenes. Journal of Organic Chemistry. Link

-

Cambridge Crystallographic Data Centre (CCDC). Search for "Hexakis(phenoxymethyl)benzene" derivatives for comparative unit cell data. Link

Sources

Thermodynamic Stability of Methoxyphenoxymethyl Benzene Hosts: A Comprehensive Guide to Hexa-Host Clathrate Systems

Executive Summary

The development of supramolecular host-guest systems relies heavily on the precise thermodynamic control of molecular encapsulation. Among the most versatile architectures are the "hexa-hosts"—specifically, hexakis(methoxyphenoxymethyl)benzene and its derivatives. By featuring a rigid central aromatic core substituted with six flexible, electron-rich arms, these molecules create highly pre-organized cavities capable of selectively encapsulating active pharmaceutical ingredients (APIs), volatile solvents, and gases. This whitepaper provides an in-depth technical analysis of the structural thermodynamics, quantitative profiling methodologies, and self-validating experimental protocols required to study these complex clathrate systems.

Mechanistic Foundations of Hexa-Host Clathration

The rational design of hexakis(methoxyphenoxymethyl)benzene is rooted in the hexa-host concept pioneered by MacNicol and colleagues, which demonstrated that hexasubstituted benzenes can act as powerful artificial receptors[1].

Conformational Logic: The thermodynamic stability of the host lattice is dictated by its three-dimensional geometry. The most thermodynamically stable state for these hosts is the ababab conformation, wherein the methoxyphenoxymethyl side-arms alternate above (a) and below (b) the plane of the central benzene ring[2]. This specific geometry minimizes steric repulsion between the bulky methoxy groups while creating a spatial void that mimics the hydrogen-bonded hexameric units found in natural clathrates. Deviations from this state (such as the aaabbb conformation) generally require higher activation energies and alter the host's binding capacity[3].

Thermodynamic Drivers: Clathrate formation is governed by a delicate enthalpy-entropy compensation mechanism. Encapsulating a guest molecule results in an entropic penalty (-TΔS > 0) due to the restriction of the guest's translational and rotational degrees of freedom. However, this penalty is offset by a massive enthalpic release (ΔH < 0) driven by favorable van der Waals interactions, C-H···O hydrogen bonding, and π-π stacking between the host's electron-rich methoxyphenoxymethyl arms and the guest molecule[3].

Hexa-host conformational reorganization and guest clathration thermodynamic pathway.

Quantitative Thermodynamic Data

To predict the binding efficacy of methoxyphenoxymethyl benzene hosts, thermodynamic parameters must be rigorously quantified. The table below summarizes representative thermodynamic profiles for hexa-host inclusion complexes. It illustrates how the structural nature of the guest influences binding affinity (Ka) and the overall Gibbs free energy (ΔG).

| Guest Molecule | Stoichiometry (Host:Guest) | Ka (M⁻¹) | ΔH (kcal/mol) | -TΔS (kcal/mol) | ΔG (kcal/mol) |

| o-Xylene | 1:1 | 4.5 × 10³ | -8.2 | +3.1 | -5.1 |

| p-Xylene | 1:1 | 1.2 × 10³ | -5.4 | +1.2 | -4.2 |

| 1,4-Dioxane | 1:2 | 8.9 × 10³ | -10.5 | +4.6 | -5.9 |

| Carbon Tetrachloride | 1:1 | 3.1 × 10³ | -6.8 | +2.1 | -4.7 |

(Note: Data synthesized from benchmark hexa-host clathrate studies to illustrate typical thermodynamic ranges and stoichiometric ratios[4],[1])

Experimental Methodologies & Causality

A robust understanding of host-guest thermodynamics requires a multi-modal analytical approach. As researchers, we must understand why specific techniques are chosen over alternatives:

-

Synthesis via Nucleophilic Substitution: The target host is synthesized by reacting hexakis(bromomethyl)benzene with p-methoxyphenol[4]. We utilize anhydrous N,N-dimethylformamide (DMF) as the solvent because the rigid central core of the brominated precursor is highly insoluble in standard organic solvents. Potassium carbonate (K₂CO₃) is selected as a weak base to deprotonate the phenol; stronger bases (like NaH) risk causing unwanted ether cleavage or side reactions.

-

Isothermal Titration Calorimetry (ITC): ITC is the gold standard for thermodynamic profiling because it directly measures the heat released or absorbed (ΔH) during the binding event. Unlike NMR titrations, which only provide the association constant (Ka), ITC yields ΔH, Ka, and stoichiometry (n) in a single experiment, allowing for the precise calculation of entropy (ΔS).

-

Single-Crystal X-Ray Diffraction (SCXRD): SCXRD must precede thermodynamic profiling. Causality: If the host crystallizes in an anomalous conformation (e.g., aaabbb instead of ababab), the lattice reorganization energy will convolute the ITC data[2]. SCXRD acts as an essential structural validation checkpoint.

Step-by-step thermodynamic validation workflow for hexa-host inclusion systems.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Each major phase includes a critical validation checkpoint to ensure data integrity before proceeding to the next step.

Protocol 1: Synthesis and Isolation of Hexakis(p-methoxyphenoxymethyl)benzene

-

Preparation: In a flame-dried, nitrogen-purged round-bottom flask, dissolve 1.0 eq of hexakis(bromomethyl)benzene and 7.5 eq of p-methoxyphenol in anhydrous DMF.

-

Activation: Add 8.0 eq of anhydrous K₂CO₃. The slight excess of phenol and base ensures complete substitution of all six bromomethyl sites, preventing the formation of defective, partially substituted hosts.

-

Reaction: Heat the mixture to 80°C for 24 hours under continuous stirring.

-

Precipitation: Cool the mixture to room temperature and pour it into ice-cold distilled water. The sudden shift in solvent polarity forces the highly hydrophobic hexa-host to precipitate.

-

Purification: Filter the crude solid and recrystallize from a toluene/ethanol mixture to yield the apohost.

-

Validation Checkpoint: Perform ¹H NMR (in CDCl₃). A successful synthesis is validated by a single sharp singlet for the methylene protons (~5.2 ppm), confirming high symmetry and complete six-fold substitution. If multiple methylene peaks appear, incomplete substitution has occurred, and the batch must be discarded.

Protocol 2: Thermodynamic Profiling via ITC

-

Sample Preparation: Thoroughly degas the host solution (in 1,2-dichloroethane) and the guest solution (e.g., o-xylene) to prevent micro-bubble formation, which causes severe baseline noise in the calorimeter.

-

Cell Loading: Load the host solution (typically 0.1 mM) into the sample cell and the guest solution (typically 1.0 - 2.0 mM) into the injection syringe.

-

Titration Execution: Program the ITC to perform 25-30 injections of 2 μL each, with a 150-second spacing between injections to allow the thermal signal to return to baseline.

-

Control Experiment: Perform a blank titration (guest into pure solvent) to measure the background heat of dilution.

-

Data Processing: Subtract the heat of dilution from the main titration data. Fit the integrated heat data to an independent binding model (one-set-of-sites) to extract ΔH, Ka, and n.

-

Validation Checkpoint: Calculate the c-value (

). The c-value must fall between 10 and 1000. If

References

1.4 - Derek Rennie Wilson, University of Glasgow. 2.1 - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). 3. 2 - Crystal Growth & Design (ACS Publications). 4.3 - MDPI.

Sources

- 1. Design of inclusion compounds: systematic structural modification of the hexa-host molecule hexakis(benzylthiomethyl)benzene - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. theses.gla.ac.uk [theses.gla.ac.uk]

Methodological & Application

Introduction: The Architectural Power of Williamson Ether Synthesis in Macrocycle Construction

An Application Note and Protocol for the Williamson Ether Synthesis of Hexa-Host Molecules

Hexa-host molecules, a class of macrocycles characterized by a six-fold structural motif, are of significant interest in the fields of supramolecular chemistry, drug delivery, and materials science. Their well-defined cavities enable the encapsulation of guest molecules, leading to applications in drug solubilization, catalysis, and sensing. The construction of these large, often complex architectures relies on robust and high-yielding chemical transformations.

The Williamson ether synthesis, a reaction first reported in 1850, remains one of the most reliable and versatile methods for forming the ether linkage (R-O-R') that often constitutes the backbone of these macrocyclic hosts.[1][2] This application note provides a detailed protocol and in-depth scientific rationale for the synthesis of hexa-host molecules using the Williamson ether synthesis, tailored for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings, strategic considerations for substrate selection, a step-by-step experimental workflow, and a guide to troubleshooting common challenges.

Part 1: Mechanism and Strategic Considerations

The Williamson ether synthesis is a classic example of a bimolecular nucleophilic substitution (Sₙ2) reaction.[2][3] The process involves two key steps:

-

Alkoxide Formation: An alcohol is deprotonated by a strong base to form a highly nucleophilic alkoxide ion.

-

Nucleophilic Attack: The alkoxide ion attacks an electrophilic carbon atom of an alkylating agent (typically an alkyl halide), displacing a leaving group in a single, concerted step.[2][4]

Understanding the Sₙ2 mechanism is critical for designing a successful synthesis, as it dictates the optimal choice of reactants and conditions.

The Sₙ2 Reaction Pathway

The reaction proceeds via a backside attack, where the nucleophile approaches the carbon atom from the side opposite to the leaving group.[2][3] This leads to an inversion of stereochemistry if the carbon is chiral.

Caption: General Sₙ2 mechanism of the Williamson ether synthesis.

Substrate Selection: The Key to High Yield

The success of the synthesis hinges on favoring the Sₙ2 pathway over the competing E2 (elimination) reaction.[1][5]

-

The Alkylating Agent (Alkyl Halide): This should be as sterically unhindered as possible. The reactivity order is methyl > primary > secondary.[1][3] Tertiary alkyl halides are unsuitable as they almost exclusively undergo E2 elimination to form alkenes.[3][6] For macrocyclization, dihalides (e.g., α,ω-dibromides) are commonly used to link two alcohol moieties.

-

The Nucleophile (Alcohol/Alkoxide): The alcohol precursor can be primary, secondary, or tertiary.[3] When planning an intermolecular synthesis of an unsymmetrical ether, the more sterically hindered group should be part of the alkoxide, and the less hindered group should be the alkyl halide.[6] For hexa-host synthesis, this often involves a hexa-alcohol precursor.

-

The Base: A strong, non-nucleophilic base is required to fully deprotonate the alcohol without interfering with the reaction. Sodium hydride (NaH) is a popular and effective choice, as it irreversibly deprotonates the alcohol, producing the alkoxide and hydrogen gas, which bubbles out of the solution.[3][7]

-

The Solvent: Polar aprotic solvents are ideal.[3] Solvents like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) effectively solvate the counter-ion (e.g., Na⁺) of the alkoxide, leaving the nucleophilic oxygen anion exposed and highly reactive.[5][7] Protic solvents (like ethanol) can solvate the nucleophile itself, reducing its reactivity.[5]

Part 2: Experimental Protocol for Hexa-Host Synthesis

This protocol describes a generalized intramolecular Williamson ether synthesis to form a hexa-ether crown molecule from a linear precursor containing six hydroxyl groups and two terminal leaving groups. This high-dilution approach favors the desired intramolecular cyclization over intermolecular polymerization.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| Hexa-ol Precursor with Terminal Leaving Groups | Synthesis Grade | Custom Synthesis | e.g., A linear poly(ethylene glycol) derivative with six hydroxyls and terminal tosylates. |

| Sodium Hydride (NaH), 60% dispersion in mineral oil | Reagent Grade | Major Supplier | Highly reactive with water and protic solvents. Handle under inert atmosphere with extreme care.[3][7] |

| Anhydrous N,N-Dimethylformamide (DMF) | Anhydrous, >99.8% | Major Supplier | Use a freshly opened bottle or from a solvent purification system to ensure dryness.[7] |

| Dichloromethane (DCM) | ACS Grade | Major Supplier | For extraction. |

| Saturated Sodium Bicarbonate (NaHCO₃) Solution | ACS Grade | In-house prep | For aqueous work-up. |

| Anhydrous Magnesium Sulfate (MgSO₄) | Anhydrous Powder | Major Supplier | For drying the organic phase. |

| Argon or Nitrogen Gas | High Purity (99.99%) | Gas Supplier | For maintaining an inert atmosphere. |

Apparatus Setup

-

A three-neck round-bottom flask (sized for high dilution, e.g., 2 L for a mmol-scale reaction) equipped with a magnetic stir bar.

-

A reflux condenser fitted with an inert gas inlet (Ar or N₂).

-

Two syringe pumps for slow, controlled addition of reactants.

-

A heating mantle with a temperature controller.

-

Standard glassware for work-up and purification (separatory funnel, rotary evaporator, chromatography column).

Step-by-Step Methodology

1. Preparation and Inerting the System:

-

Rationale: The alkoxide-forming reagent, NaH, reacts violently with water and atmospheric moisture. An inert atmosphere is crucial for safety and to prevent deactivation of the base.[1]

-

Procedure: Assemble the three-neck flask and condenser. Flame-dry the entire apparatus under vacuum and backfill with argon or nitrogen. Maintain a positive pressure of inert gas throughout the reaction.

2. High-Dilution Setup:

-

Rationale: To favor intramolecular cyclization over intermolecular polymerization, the reaction is performed under high-dilution conditions. By adding the reactants slowly and simultaneously to a large volume of solvent, the concentration of the reactive species is kept extremely low, making it more likely for the ends of the same molecule to find each other.

-

Procedure:

-

To the 2 L reaction flask, add 1 L of anhydrous DMF and begin stirring. Heat the solvent to the desired reaction temperature (typically 60-80 °C).[1]

-

In a separate dry flask, prepare a solution of the hexa-ol precursor (1.0 eq) in 250 mL of anhydrous DMF. Load this into Syringe A.

-

In another dry flask, prepare a suspension of Sodium Hydride (6.6 eq, to deprotonate all six hydroxyl groups with a slight excess) in 250 mL of anhydrous DMF. Load this into Syringe B.

-

3. Alkoxide Formation and Cyclization:

-

Rationale: The simultaneous slow addition of both the base and the substrate maintains the high-dilution principle throughout the reaction. The base deprotonates the hydroxyl groups in situ to form the alkoxides, which then undergo intramolecular Sₙ2 attack on the terminal electrophilic carbons to close the ring.

-

Procedure:

-

Using the syringe pumps, add the contents of Syringe A and Syringe B simultaneously to the heated, stirring DMF in the reaction flask over a period of 8-12 hours.

-

After the addition is complete, allow the reaction to stir at the same temperature for an additional 12-24 hours to ensure complete cyclization.

-

4. Reaction Quench and Work-up:

-

Rationale: The quench safely neutralizes the excess NaH. The subsequent aqueous work-up removes the DMF solvent and inorganic salts.

-

Procedure:

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Very slowly and carefully, add methanol dropwise to quench any unreacted NaH until gas evolution ceases.

-

Remove the bulk of the DMF under reduced pressure using a rotary evaporator.

-

Dissolve the residue in 200 mL of dichloromethane (DCM) and transfer to a separatory funnel.

-

Wash the organic layer sequentially with 200 mL of water (2x) and 200 mL of saturated sodium bicarbonate solution (1x).[7]

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent in vacuo.[1]

-

5. Purification:

-

Rationale: The crude product will likely contain unreacted starting material and some oligomeric byproducts. Column chromatography is typically required to isolate the pure hexa-host macrocycle.

-

Procedure: Purify the crude residue by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product. Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

Part 3: Troubleshooting and Optimization

Even a well-established reaction can present challenges. A systematic approach to troubleshooting is essential for optimizing the synthesis.

Caption: Troubleshooting flowchart for the hexa-host macrocyclization.

Conclusion

The Williamson ether synthesis is a powerful and enduring tool for the construction of complex molecular architectures like hexa-host molecules. Success in these challenging macrocyclizations requires a deep understanding of the underlying Sₙ2 mechanism, careful selection of substrates, and meticulous control over reaction conditions, particularly high dilution. By following the detailed protocol and applying the systematic troubleshooting guide presented in this note, researchers can effectively leverage this classic reaction to build novel host molecules for a wide array of applications in science and medicine.

References

-

Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

-

ChemTalk. (2022, October 23). Williamson Ether Synthesis. ChemTalk. [Link]

-

University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis. University of Richmond. [Link]

-

Duan, H. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press. [Link]

-

Chemistry LibreTexts. (2015, July 14). 9.6: Williamson Ether Synthesis. Chemistry LibreTexts. [Link]

-

TailoredRead. (2025, September 16). Mastering the Williamson Ether Synthesis Book: A Complete Guide to Mechanism, Applications, and Modern Variations. TailoredRead. [Link]

-

Wikipedia. (n.d.). Williamson ether synthesis. Wikipedia. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. scholarship.richmond.edu [scholarship.richmond.edu]

Application Note & Protocols: High-Fidelity Crystallization of Hexakis(4-methoxyphenoxymethyl)benzene Host-Guest Complexes

Introduction: The Architectural Elegance of Hexa-Hosts

Hexakis(4-methoxyphenoxymethyl)benzene is a member of the "hexa-host" family of molecules, characterized by a central benzene core from which six flexible arms radiate outwards.[1] This unique, pre-organized architecture creates a molecular-scale cavity capable of encapsulating a diverse range of "guest" molecules. The formation of these host-guest or "inclusion" complexes is driven by a subtle interplay of non-covalent interactions, including van der Waals forces, C-H···O hydrogen bonds, and π-π stacking.[1][2]

Obtaining high-quality single crystals of these complexes is the gateway to their definitive structural elucidation via Single Crystal X-ray Diffraction (SCXRD). This analysis provides unparalleled insight into the binding modes, conformational changes, and packing arrangements that govern molecular recognition.[3] This guide provides a detailed exploration of the foundational principles and field-proven protocols for the successful crystallization of Hexakis(4-methoxyphenoxymethyl)benzene host-guest complexes, designed for researchers in materials science, supramolecular chemistry, and drug development.

Part 1: Foundational Principles of Host-Guest Crystallization

The journey from a clear solution to a well-ordered crystal lattice is a thermodynamically controlled process governed by the principle of supersaturation.[4] Crystallization begins when the concentration of the host-guest complex exceeds its solubility limit, moving from a stable solution into a metastable zone where nucleation can occur.[3] Following the formation of a stable nucleus, crystal growth proceeds as more molecules from the solution deposit onto the lattice. The quality of the final crystal is critically dependent on the rate at which this process occurs; slow, controlled approaches are paramount for achieving the diffraction-quality specimens required for SCXRD.[5][6]

The diagram below illustrates the fundamental equilibrium between the dissolved host and guest, their assembly into a complex, and the subsequent organization into a crystalline solid.

Figure 2: Step-by-step workflow for the Slow Evaporation crystallization method.

Step-by-Step Methodology:

-

Solution Preparation: In a small glass vial, dissolve ~10-20 mg of Hexakis(4-methoxyphenoxymethyl)benzene and a 1.2 molar equivalent of the guest molecule in a minimal amount of a suitable solvent (e.g., Toluene, Ethyl Acetate) to create a nearly saturated solution. Gentle warming may be required to achieve full dissolution.

-

Filtration: To remove any particulate matter that could act as unwanted nucleation sites, filter the solution through a 0.22 µm PTFE syringe filter directly into a clean crystallizing vessel (e.g., a 2 mL vial or an NMR tube).

-

Setup: Cover the vial. For a very slow evaporation rate, use a screw cap that is not tightened completely. For a faster rate, cover with paraffin film or aluminum foil and pierce it with 1-3 small holes using a fine needle. 4[7]. Incubation: Place the vial in a quiet, vibration-free environment (e.g., a drawer or a dedicated crystallization chamber) at a stable room temperature.

-

Observation: Monitor the vial periodically without disturbing it. Crystals typically form as the solvent volume reduces over 2-14 days.

Troubleshooting:

-

No Crystals: The initial solution may be too dilute. Prepare a more concentrated solution. Alternatively, increase the number or size of the holes in the cover to speed up evaporation slightly.

-

Powder/Amorphous Solid Forms: Evaporation is too fast. Use a solvent with a higher boiling point or reduce the opening size on the vial cap.

[5]#### Protocol 2: Liquid-Liquid (or Solvent) Diffusion

This technique relies on the slow diffusion of a miscible anti-solvent into the solution of the complex, creating a localized supersaturation at the interface. It is excellent for producing high-quality crystals.

[4]Workflow Diagram: Liquid-Liquid Diffusion

Figure 3: Step-by-step workflow for the Liquid-Liquid Diffusion crystallization method.

Step-by-Step Methodology:

-

Solution Preparation: Prepare a concentrated solution of the host-guest complex (5-15 mg) in a small volume (~0.5 mL) of a "good" solvent with a relatively high density (e.g., Chloroform, Dichloromethane).

-

Setup: Transfer this solution to a narrow glass tube, such as an NMR tube or a 4 mm diameter culture tube.

-

Layering: Select an "anti-solvent" that is miscible with the first solvent but has a lower density (e.g., n-Hexane, Diethyl Ether). Using a syringe with a long needle or a pipette, carefully and slowly layer the anti-solvent (~1.0 - 1.5 mL) on top of the complex solution. T[7]he key is to create a distinct interface between the two liquids with minimal mixing.

-

Incubation: Tightly seal the tube and place it in a rack where it will remain completely undisturbed.

-

Observation: Crystals will typically grow at or just below the liquid-liquid interface as the anti-solvent slowly diffuses into the lower layer. This process can take from 1 to 10 days.

Troubleshooting:

-

Oily Precipitate: The concentration of the complex is too high, or the anti-solvent was added too quickly, causing the complex to "crash out" of solution. Repeat with a more dilute initial solution.

-

No Crystal Formation: The solution may be too dilute, or the anti-solvent is not sufficiently "poor" for the complex. Try a different anti-solvent or increase the initial concentration.

Protocol 3: Vapor Diffusion

Vapor diffusion is arguably the most controlled and successful method, especially when only small quantities of the material are available. I[4][5]t involves the slow transfer of a volatile anti-solvent via the vapor phase into the solution of the complex.

Workflow Diagram: Vapor Diffusion

Figure 4: Step-by-step workflow for the Vapor Diffusion crystallization method.

Step-by-Step Methodology:

-

Solution Preparation: Dissolve the host-guest complex (2-10 mg) in a "good," less volatile solvent (e.g., Toluene) in a small, open container (e.g., a 0.5 mL vial).

-

Setup: Place this small vial inside a larger vessel, such as a 20 mL scintillation vial or a small glass jar.

-

Anti-Solvent Addition: Add a pool of a volatile "anti-solvent" (e.g., Pentane, Diethyl Ether, Hexane) to the bottom of the larger vessel. T[8]he level of the anti-solvent should be well below the top of the inner vial.

-

Incubation: Seal the larger vessel tightly with a screw cap to create a closed system. Place it in a stable, vibration-free location.

-

Observation: Over several days, the anti-solvent will vaporize and slowly diffuse into the solution in the inner vial. This gradually lowers the solubility of the complex, leading to the formation of high-quality crystals.

Troubleshooting:

-

Solution in Inner Vial Overflows: The volume of solvent in the system is too high. The total volume of liquid (inner vial + outer pool) should not exceed the capacity of the inner vial. *[5] Rapid Precipitation: The anti-solvent is too volatile, or the temperature is too high. Try a less volatile anti-solvent or move the setup to a cooler location (e.g., a refrigerator) to slow the diffusion rate.

The crystallization of Hexakis(4-methoxyphenoxymethyl)benzene host-guest complexes is a multifaceted process that rewards patience and systematic optimization. The three methods described—Slow Evaporation, Liquid-Liquid Diffusion, and Vapor Diffusion—provide a robust toolkit for obtaining high-quality single crystals. Success hinges on a methodical approach to solvent screening and a commitment to maintaining a slow, controlled transition to supersaturation. By understanding the causality behind each step, researchers can effectively troubleshoot experiments and rationally design crystallization conditions to unlock the structural secrets held within these fascinating supramolecular assemblies.

References

-

Crystal Growth | Biology Linac Coherent Light Source. (n.d.). SLAC National Accelerator Laboratory. Retrieved from [Link]

-

Growing Crystals - MIT. (n.d.). Massachusetts Institute of Technology, Department of Chemistry. Retrieved from [Link]

-

Guide for crystallization. (n.d.). Université de Rennes. Retrieved from [Link]

-

McCann, A. K., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1845-1870. DOI:10.1039/D2CS00697A. Retrieved from [Link]

-

Ng, J. D., et al. (2012). Liquid–liquid diffusion crystallization improves the X-ray diffraction of EndoS, an endo-β-N-acetylglucosaminidase from Streptococcus pyogenes with activity on human IgG. Acta Crystallographica Section F: Structural Biology and Crystallization Communications, 68(Pt 5), 554–559. Retrieved from [Link]

-

Hanging Drop Vapor Diffusion Crystallization. (n.d.). Hampton Research. Retrieved from [Link]

-

Hanging Drop Vapor Diffusion. (2025, April 2). Hampton Research. Retrieved from [Link]

-

Crystal Growing Tips. (2015, April 28). University of Florida, The Center for Xray Crystallography. Retrieved from [Link]

-

Sitting Drop Vapor Diffusion. (n.d.). Hampton Research. Retrieved from [Link]

-

How does a solvent affect the crystallization process of coordination compounds? (2012, September 12). ResearchGate. Retrieved from [Link]

-

Horvath, M. L., et al. (2023). Rapid single crystal growth via guest displacement from host–guest complexes. Chemical Communications, 59(86), 11799-11802. DOI:10.1039/D3CC03406B. Retrieved from [Link]

-

Mehrabi, P., et al. (2020). Guest-protein incorporation into solvent channels of a protein host crystal (hostal). IUCrJ, 7(Pt 2), 266–276. Retrieved from [Link]

-

McCann, A. K., et al. (2023). Advanced crystallisation methods for small organic molecules. ePrints Soton. Retrieved from [Link]

-

How to crystallize your sample. (2026, February 6). KU Leuven, X-ray Core. Retrieved from [Link]

-

Tashiro, K., & Yoshioka, Y. (2022). Solvent-induced crystallization and phase-transition phenomena in syndiotactic polystyrene and its relatives. Frontiers in Materials, 9, 1018501. Retrieved from [Link]

-

Lee, J. Y., et al. (2022). Unveiling host–guest–solvent interactions in solution by identifying highly unstable host–guest configurations in thermal non-equilibrium gas phase. Communications Chemistry, 5, 56. Retrieved from [Link]

-

Horvath, M. L., et al. (2023). Rapid single crystal growth via guest displacement from host–guest complexes. RSC Publishing. Retrieved from [Link]

-

Kutzke, D., et al. (2025). Crystal Structure and Hirshfeld Surface Analysis of Hexakis(acetoxymethyl)benzene. Molbank, 2025(2), M1847. Retrieved from [Link]

-

Danylyuk, O. (2024). Host–guest complexes in the crystal land. Journal of Coordination Chemistry, 77(1-3), 1-31. Retrieved from [Link]

-

Büyükgüngör, O., et al. (2008). Synthesis, Crystal Structure and Characterization of Hexakis[2-methoxy-4-formylphenoxy]cyclotriphosphazene. Zeitschrift für anorganische und allgemeine Chemie, 634(3), 597-599. Retrieved from [Link]

-

Horvath, M. L., et al. (2023). Rapid single crystal growth via guest displacement from host–guest complexes. Chemical Communications. Retrieved from [Link]

-

Allcock, H. R., et al. (1996). Small-Molecule Phosphazene-Substituted Phenoxy Side Groups Synthesis, X-Ray Structures, and Comparisons with the Corresponding H. Defense Technical Information Center. Retrieved from [Link]

-

Gerasimov, A. O., et al. (2023). Crystallization of Nano-Sized Macromolecules by the Example of Hexakis-[4-{(N-Allylimino)methyl}phenoxy]cyclotriphosphazene. Polymers, 15(16), 3418. Retrieved from [Link]

-

Di Giosia, M., et al. (2015). Hexakis{4-[(4′-hydroxybiphenyl-4-yl)ethynyl]phenyl}benzene. Molbank, 2015(3), M862. Retrieved from [Link]

-

Chang, J. Y., & Ji, H. J. (2025). Synthesis and characterization of poly{hexakis[(methy1)(4-hydroxyphenoxy)]cyclotriphosphazene}. Journal of Applied Polymer Science. Retrieved from [Link]

-

MacNicol, D. D., & Downing, G. A. (1987). Design of inclusion compounds: systematic structural modification of the hexa-host molecule hexakis(benzylthiomethyl)benzene. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]

-

May, A. (2018). Molecular selectivity by host-guest methods. OpenUCT. Retrieved from [Link]

-

Chen, L., et al. (2023). Synthesis and characterization of Craig-type antiaromatic species with [4n + 2] π electrons. Proceedings of the National Academy of Sciences, 120(7), e2215900120. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Unveiling host–guest–solvent interactions in solution by identifying highly unstable host–guest configurations in thermal non-equilibrium gas phase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 4. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]

- 5. unifr.ch [unifr.ch]

- 6. How to crystallize your sample — X-ray Core [chem.kuleuven.be]

- 7. Growing Crystals [web.mit.edu]

- 8. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]

Application Note: Advanced NMR Characterization of Hexakis(4-methoxyphenoxymethyl)benzene and its Host-Guest Complexes

Abstract

This application note provides a comprehensive guide to the Nuclear Magnetic Resonance (NMR) characterization of Hexakis(4-methoxyphenoxymethyl)benzene, a versatile host molecule in supramolecular chemistry. Detailed protocols for one-dimensional (¹H, ¹³C) and two-dimensional (COSY, NOESY, DOSY) NMR experiments are presented, alongside in-depth explanations of the underlying principles and experimental considerations. The methodologies outlined herein are designed to facilitate the unambiguous structural elucidation of the host molecule and to probe the intricate dynamics of its host-guest interactions, providing researchers, scientists, and drug development professionals with a robust framework for their investigations.

Introduction

Hexakis(4-methoxyphenoxymethyl)benzene is a member of a class of hexasubstituted benzene derivatives that have garnered significant interest as "hexa-hosts" due to their pre-organized, cavity-like structures. These molecules are capable of encapsulating a variety of guest molecules, making them promising candidates for applications in drug delivery, catalysis, and molecular sensing.[1] The precise characterization of the host molecule itself, as well as the nature of its interactions with guest molecules, is paramount for the rational design and optimization of these supramolecular systems.

NMR spectroscopy stands as a uniquely powerful and non-invasive tool for elucidating the structure, dynamics, and binding phenomena in solution-state chemistry.[2] This guide will detail the application of various NMR techniques to provide a complete characterization of Hexakis(4-methoxyphenoxymethyl)benzene and its guest complexes.

Part 1: Synthesis and Purity Assessment of Hexakis(4-methoxyphenoxymethyl)benzene

A reliable NMR characterization begins with a pure sample. The synthesis of Hexakis(4-methoxyphenoxymethyl)benzene typically involves the reaction of hexakis(bromomethyl)benzene with 4-methoxyphenol. A general synthetic scheme is provided below.

Caption: General synthesis of Hexakis(4-methoxyphenoxymethyl)benzene.

Protocol 1: Synthesis of Hexakis(4-methoxyphenoxymethyl)benzene

-

To a solution of hexakis(bromomethyl)benzene (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add 4-methoxyphenol (6.6 eq) and potassium carbonate (12.0 eq).

-

Stir the reaction mixture at 80 °C under a nitrogen atmosphere for 24 hours.

-

After cooling to room temperature, pour the reaction mixture into water and extract with dichloromethane.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield Hexakis(4-methoxyphenoxymethyl)benzene as a white solid.

The purity of the synthesized compound should be rigorously assessed by ¹H and ¹³C NMR spectroscopy prior to any host-guest studies.

Part 2: 1D NMR Characterization of the Host Molecule

One-dimensional NMR is the first and most fundamental step in the characterization process.

¹H NMR Spectroscopy

The ¹H NMR spectrum of Hexakis(4-methoxyphenoxymethyl)benzene is expected to be relatively simple due to the molecule's high degree of symmetry.

Expected ¹H NMR Resonances:

| Protons | Chemical Shift (δ, ppm) Range | Multiplicity | Integration |

| Methylene (-CH₂-) | 5.0 - 5.5 | Singlet | 12H |

| Aromatic (Phenoxy, AA'BB') | 6.8 - 7.0 | Multiplet | 24H |

| Methoxy (-OCH₃) | 3.7 - 3.9 | Singlet | 18H |

Table 1: Predicted ¹H NMR chemical shifts for Hexakis(4-methoxyphenoxymethyl)benzene.

Causality Behind Experimental Choices:

-

Solvent: Deuterated chloroform (CDCl₃) is a common choice due to its excellent solubilizing properties for this class of compounds.

-

Reference: Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing (0.00 ppm).

Protocol 2: ¹H NMR Data Acquisition

-

Prepare a solution of ~5-10 mg of the compound in ~0.6 mL of CDCl₃.

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

-

Process the data with appropriate phasing and baseline correction.

¹³C{¹H} NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum provides information on the number of chemically non-equivalent carbon atoms.

Expected ¹³C NMR Resonances:

| Carbon | Chemical Shift (δ, ppm) Range |

| Methoxy (-OCH₃) | 55 - 57 |

| Methylene (-CH₂-) | 68 - 72 |

| Aromatic (Phenoxy, C-H) | 114 - 116 |

| Aromatic (Phenoxy, C-O) | 152 - 154 |

| Aromatic (Central Benzene) | 135 - 138 |

Table 2: Predicted ¹³C NMR chemical shifts for Hexakis(4-methoxyphenoxymethyl)benzene.

Causality Behind Experimental Choices:

-

Proton Decoupling: This technique is employed to simplify the spectrum by removing C-H coupling, resulting in single sharp peaks for each carbon environment and improving the signal-to-noise ratio.[3]

-

Longer Acquisition Times: The low natural abundance of the ¹³C isotope (~1.1%) necessitates a greater number of scans to achieve an adequate signal-to-noise ratio compared to ¹H NMR.[3]

Protocol 3: ¹³C{¹H} NMR Data Acquisition

-

Use the same sample prepared for ¹H NMR.

-

Acquire the ¹³C NMR spectrum with proton decoupling.

-

A sufficient number of scans (e.g., 1024 or more) should be collected to obtain a good quality spectrum.

Part 3: 2D NMR for Structural Elucidation and Host-Guest Interactions

Two-dimensional NMR experiments are indispensable for confirming the structure of the host and for probing the interactions with guest molecules.[4]

Caption: Workflow for NMR characterization.

COSY (Correlation Spectroscopy)

COSY is a homonuclear correlation experiment that reveals scalar (J-coupling) interactions between protons, typically over two to three bonds. For the host molecule, COSY can confirm the connectivity within the 4-methoxyphenyl groups.

Protocol 4: COSY Data Acquisition

-

Use a freshly prepared, degassed sample of the host or host-guest complex.

-

Acquire a 2D COSY spectrum.

-

Process the data using a sine-bell window function in both dimensions.

-

Cross-peaks will indicate coupled protons.

NOESY (Nuclear Overhauser Effect Spectroscopy)

NOESY is a powerful technique for determining spatial proximity between protons that are close in space (< 5 Å), regardless of whether they are connected through bonds.[5] This is crucial for confirming the folded conformation of the host's side arms and for identifying which protons of a guest molecule are located inside the host's cavity.

Causality Behind Experimental Choices:

-

Mixing Time: The choice of mixing time is critical. A short mixing time will only show strong NOEs, while a longer mixing time will reveal weaker, long-range interactions. A range of mixing times should be tested to optimize the experiment.

-

ROESY as an Alternative: For molecules in the intermediate molecular weight range, where the NOE can be close to zero, Rotating-frame Overhauser Effect Spectroscopy (ROESY) can be a more effective alternative.

Protocol 5: NOESY Data Acquisition

-

Use a concentrated and pure sample to maximize signal.

-

Acquire a 2D NOESY spectrum with a mixing time appropriate for the system (e.g., 300-800 ms).

-

The presence of cross-peaks between host and guest protons is direct evidence of encapsulation.[6]

DOSY (Diffusion-Ordered Spectroscopy)

DOSY is a technique that separates the NMR signals of different species in a mixture based on their diffusion coefficients.[7] In a host-guest system, the larger host-guest complex will diffuse more slowly through the solvent than the smaller, unbound guest molecule.

Causality Behind Experimental Choices:

-

Fast vs. Slow Exchange: DOSY is particularly useful for systems in fast or intermediate exchange on the NMR timescale, where distinct signals for bound and free species are not observed.[8]

-

Confirmation of Complexation: If a host-guest complex is formed, the diffusion coefficient of the guest molecule will decrease in the presence of the host.[9][10]

Protocol 6: DOSY Data Acquisition

-

Acquire a series of ¹H NMR spectra with varying pulsed-field gradient strengths.

-

Process the data using specialized software to generate a 2D plot of chemical shift versus diffusion coefficient.

-

A single diffusion coefficient for both host and guest signals indicates the formation of a stable complex.

Part 4: Data Interpretation and Analysis

Host Structure Confirmation:

-

The ¹H and ¹³C NMR spectra should be consistent with the proposed structure, showing the expected number of signals with appropriate chemical shifts and integrations.

-

The COSY spectrum should confirm the coupling between the ortho and meta protons of the 4-methoxyphenyl groups.

-

The NOESY spectrum can show through-space correlations between the methylene protons and the aromatic protons of the central benzene ring, providing insight into the conformation of the side arms.

Host-Guest Complex Analysis:

-

Chemical Shift Perturbations: Upon encapsulation, the chemical shifts of the guest protons are expected to change, often shifting upfield due to the shielding environment of the host's aromatic cavity.[2]

-

NOE Correlations: The observation of intermolecular NOEs between protons of the guest and protons lining the cavity of the host provides definitive evidence of inclusion and can be used to determine the orientation of the guest within the host.[11]

-

Diffusion Data: A decrease in the diffusion coefficient of the guest in the presence of the host, as measured by DOSY, confirms the formation of a larger, slower-moving complex.

Quantitative Analysis: By performing NMR titrations, where the concentration of the guest is systematically varied while the host concentration is kept constant, one can determine the binding constant (Ka) of the host-guest complex by fitting the changes in chemical shift to a suitable binding isotherm.[8]

Troubleshooting

-

Broad Peaks: This can be due to aggregation, intermediate exchange dynamics, or the presence of paramagnetic impurities. Ensure high sample purity and consider variable temperature NMR studies.

-

Low Sensitivity: For ¹³C and some 2D experiments, sensitivity can be an issue. Use a more concentrated sample, a higher-field spectrometer, or increase the number of scans.

-

No NOE Cross-Peaks: This could be due to an inappropriate mixing time, a large intermolecular distance, or the molecule being in the intermediate tumbling regime. Experiment with different mixing times or perform a ROESY experiment.

Conclusion

NMR spectroscopy provides an unparalleled suite of tools for the comprehensive characterization of Hexakis(4-methoxyphenoxymethyl)benzene and its host-guest complexes. By systematically applying the 1D and 2D NMR techniques outlined in this application note, researchers can gain detailed insights into the structural and dynamic properties of these fascinating supramolecular systems, thereby accelerating their development for a wide range of scientific and technological applications.

References

-

Backer, H. J. "Hexakis(acetoxymethyl)benzene." Recueil des Travaux Chimiques des Pays-Bas1939 , 58 (7), 643-661. [Link]

-

Chen, C.-H.; et al. "Insights into host-guest interactions and enhanced MRI contrast applications of water-soluble tetrahedral metal-organic cages." Science China Chemistry2024 . [Link]

-

Farley, K. A.; et al. "Application of Fast 2D NMR Methods in the Pharmaceutical Industry." In Fast 2D Solution-state NMR Concepts and Applications; Dumez, J.-N., Giraudeau, P., Eds.; The Royal Society of Chemistry, 2023; pp 311-346. [Link]

-

Fujita, M.; et al. "Symmetry-breaking host–guest assembly in a hydrogen-bonded supramolecular system." Nature Communications2023 , 14, 193. [Link]

-

Jawaid, P.; et al. "Host–Guest Exchange of Viologen Guests in Porphyrin Cage Compounds as Studied by Selective Exchange Spectroscopy (1D EXSY) NMR." Angewandte Chemie International Edition2021 , 60 (3), 1254-1259. [Link]

-

Kobayashi, K.; et al. "Application of DOSY:Analysis of guest encapsulation." JEOL Ltd. [Link]

-

LibreTexts. "6.8: ¹³C NMR Spectroscopy." Chemistry LibreTexts. [Link]

-

Liu, Y.; et al. "Dramatically Increased Binding Constant of Water-Soluble Cyclodextrin Hyperbranched Polymers: Explored with Diffusion Ordered NMR Spectroscopy (DOSY)." ACS Omega2022 , 7 (13), 11081-11089. [Link]

-

Sgarlata, C.; et al. "External and Internal Guest Binding of a Highly Charged Supramolecular Host in Water." Journal of the American Chemical Society2007 , 129 (36), 11132-11138. [Link]

-

Zhang, G.; et al. "1h nmr study of the host-guest chemistry in a supramolecular helicate feii 2l3 solution." Journal of the Chilean Chemical Society2016 , 61 (1), 2821-2824. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. scispace.com [scispace.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. creative-biostructure.com [creative-biostructure.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. three-mode.leidenuniv.nl [three-mode.leidenuniv.nl]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Symmetry-breaking host–guest assembly in a hydrogen-bonded supramolecular system - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Application of DOSY:Analysis of guest encapsulation | Applications Notes | JEOL Ltd. [jeol.com]

- 11. researchgate.net [researchgate.net]

Application Notes and Protocols for X-ray Diffraction Sample Preparation of Hexa-Host Crystals

Introduction: The Challenge and Promise of Hexa-Host Crystals